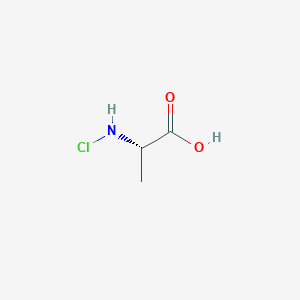

N-Chloro-L-alanine

Description

BenchChem offers high-quality N-Chloro-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Chloro-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

70303-54-7 |

|---|---|

Molecular Formula |

C3H6ClNO2 |

Molecular Weight |

123.54 g/mol |

IUPAC Name |

(2S)-2-(chloroamino)propanoic acid |

InChI |

InChI=1S/C3H6ClNO2/c1-2(5-4)3(6)7/h2,5H,1H3,(H,6,7)/t2-/m0/s1 |

InChI Key |

TYZYNGFWGHGRBZ-REOHCLBHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NCl |

Canonical SMILES |

CC(C(=O)O)NCl |

Origin of Product |

United States |

Foundational & Exploratory

N-Chloro-L-alanine in Cellular Signaling: Mechanisms, Stability, and Redox Modulation

An In-Depth Technical Guide on the Role of N-Chloro-L-alanine in Cellular Signaling.

Executive Summary

N-Chloro-L-alanine (N-Cl-Ala) is a reactive amino acid chloramine formed during inflammatory responses when Myeloperoxidase (MPO)-derived hypochlorous acid (HOCl) reacts with the

Its role in cellular signaling is defined by its "hit-and-run" kinetics: it rapidly permeates cell membranes to oxidize critical thiols (cysteine switches) on enzymes like GAPDH and Creatine Kinase , while simultaneously decomposing into reactive aldehydes (acetaldehyde). This guide dissects the chemical biology, signaling pathways, and experimental handling of N-Cl-Ala, providing a rigorous framework for researchers investigating oxidative stress and innate immunity.

Chemical Biology & Formation

The MPO-Halide Axis

In activated neutrophils, the respiratory burst generates hydrogen peroxide (

-

Reaction:

-

Kinetics: The reaction is diffusion-controlled (

), occurring faster than HOCl-mediated lipid peroxidation.

Stability and Decomposition (The "Aldehyde Shunt")

Unlike Taurine Chloramine, which is hydrophilic and stable, N-Cl-Ala is unstable. It undergoes spontaneous decarboxylation and deamination to form acetaldehyde , ammonia, and

| Feature | N-Chloro-L-alanine (N-Cl-Ala) | Taurine Chloramine (TauCl) | |

| Chemical Class | N-Chloramine (Oxidant) | N-Chloramine (Oxidant) | Organochloride (Alkylator) |

| Primary Target | Thiol proteins (Cys) | Thiol proteins (Cys) | PLP-Enzymes (e.g., Ala Racemase) |

| Stability | Low ( | High (Stable for days) | High (Stable solid) |

| Cell Permeability | High (Lipophilic) | Low (Requires transport) | High (Transported) |

| Signaling Outcome | Acute toxicity / GAPDH inhibition | Anti-inflammatory / NF- | Metabolic Reprogramming |

Mechanisms of Action in Signaling

Thiol-Disulfide Exchange (The "Redox Switch")

N-Cl-Ala oxidizes the thiolate anion (

-

Target 1: GAPDH (Glyceraldehyde-3-phosphate dehydrogenase):

-

Mechanism: N-Cl-Ala oxidizes the catalytic Cys152.

-

Consequence: Inhibition of glycolysis. Under severe stress, this forces a metabolic shift or induces apoptosis (via GAPDH nuclear translocation).

-

-

Target 2: Creatine Kinase (CK):

-

Mechanism: Oxidation of active site thiols.

-

Consequence: Depletion of ATP buffering capacity, leading to energetic crisis and necrosis/apoptosis.

-

The Aldehyde Signaling Arm

The decomposition of N-Cl-Ala releases acetaldehyde . While often considered a waste product, intracellular acetaldehyde can form Schiff bases with lysine residues, leading to protein adducts that may trigger the Unfolded Protein Response (UPR) or act as neo-antigens in autoimmune models.

Visualization: The N-Cl-Ala Signaling Cascade

The following diagram illustrates the formation, permeation, and dual-signaling pathways of N-Chloro-L-alanine.

Figure 1: The dual-pathway mechanism of N-Chloro-L-alanine, highlighting direct thiol oxidation and secondary aldehyde toxicity.

Experimental Protocols

In Situ Synthesis of N-Chloro-L-alanine

Because of its instability, N-Cl-Ala must be prepared immediately prior to use.

Reagents:

-

L-Alanine (100 mM stock in PBS, pH 7.4).

-

NaOCl (Sodium Hypochlorite, concentration determined by extinction coefficient

).

Protocol:

-

Preparation: Dilute L-Alanine to 10 mM in Phosphate Buffered Saline (PBS).

-

Chlorination: Add NaOCl dropwise to the L-Alanine solution while stirring constantly on ice.

-

Ratio: Maintain a 1:1.1 ratio of NaOCl to L-Alanine. The slight excess of amino acid ensures all HOCl is consumed, preventing artifacts from free HOCl.

-

-

Verification: Measure absorbance at 252 nm . N-chloramines typically exhibit a maximum absorption here (

). -

Usage: Use within 30 minutes . Keep on ice.

TNB Assay for Quantification

To verify the concentration of N-Cl-Ala before treating cells, use the TNB (5-thio-2-nitrobenzoic acid) assay.

-

Reagent: React DTNB (Ellman's reagent) with Sodium Borohydride to generate TNB (yellow).

-

Reaction: Add N-Cl-Ala aliquot to TNB solution.

-

Readout: N-Cl-Ala oxidizes TNB back to DTNB (colorless). Measure the decrease in absorbance at 412 nm.

- correlates linearly with N-chloramine concentration.

Cellular GAPDH Activity Assay

To assess signaling impact:

-

Treat cells (e.g., RAW 264.7 macrophages) with 50–200

N-Cl-Ala for 15 min. -

Lyse cells in buffer containing N-ethylmaleimide (NEM) to block unreacted thiols (preventing artificial oxidation during lysis).

-

Measure GAPDH activity via NADH production (

) using Glyceraldehyde-3-phosphate as substrate.

Critical Distinction: N-Chloro vs. Beta-Chloro

It is imperative not to confuse N-Chloro-L-alanine with

-

N-Chloro-L-alanine:

-

-Chloro-L-alanine:

-

Structure:

-

Mechanism:[1][2][3]Suicide Substrate . It irreversibly inhibits PLP-dependent enzymes (Alanine Racemase, Transaminases) by forming a reactive enamine intermediate that covalently binds the enzyme active site.

-

Use Case: Antimicrobial development, metabolic inhibition (Warburg effect studies).

-

References

-

Weiss, S. J., et al. (1983). "Chlorination of taurine by human neutrophils: evidence for generation of a less toxic oxidant." Journal of Clinical Investigation. Link

-

Thomas, E. L., et al. (1986). "Preparation and characterization of chloramines." Methods in Enzymology. Link

-

Peskin, A. V., & Winterbourn, C. C. (2006). "Taurine chloramine is more selective than hypochlorous acid at targeting critical cysteines and inactivating creatine kinase and glyceraldehyde-3-phosphate dehydrogenase."[5] Free Radical Biology and Medicine. Link

-

Midwinter, R. G., et al. (2006). "N-Chloramines and the formation of protein carbonyls." Archives of Biochemistry and Biophysics. Link

-

Manning, J. M., et al. (1974). "Inhibition of bacterial growth by beta-chloro-D-alanine."[6][7] Proceedings of the National Academy of Sciences. (Cited for distinction context). Link

Sources

- 1. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conversion of taurine into N-chlorotaurine (taurine chloramine) and sulphoacetaldehyde in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Principles of Chemical Signaling and Communication by Microbes | Organismal Biology [organismalbio.biosci.gatech.edu]

- 4. researchgate.net [researchgate.net]

- 5. Taurine chloramine is more selective than hypochlorous acid at targeting critical cysteines and inactivating creatine kinase and glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: N-Chloro-L-alanine as a Mechanism-Based Inactivator of Alanine Racemase

Audience: Researchers, scientists, and drug development professionals.

Foreword: This document provides a comprehensive technical guide on the use of β-chloro-L-alanine as an inhibitor of alanine racemase. It delves into the enzymatic mechanism of alanine racemase, the specific mode of action of the inhibitor, and detailed protocols for its characterization. Note on nomenclature: The compound of interest is 3-chloro-L-alanine, commonly referred to as β-chloro-L-alanine. While sometimes ambiguously named N-chloroalanine, the inhibitory mechanism involves the chlorine atom at the β-carbon position[1][2].

Section 1: The Target - Alanine Racemase (Alr)

Biological Significance

Alanine racemase (Alr) is a bacterial enzyme that catalyzes the reversible conversion between L-alanine and D-alanine[3]. This function is pivotal for bacteria as D-alanine is an essential building block for the synthesis of the peptidoglycan layer in their cell walls[4][5]. The structural integrity of the bacterial cell wall is dependent on the cross-linking of these peptidoglycan chains. As alanine racemase is ubiquitous in prokaryotes but absent in humans, it represents an excellent and highly validated target for the development of novel antibacterial agents[3][5].

Catalytic Mechanism: The Role of Pyridoxal 5'-Phosphate (PLP)

Alanine racemase is a classic example of a Pyridoxal 5'-Phosphate (PLP)-dependent enzyme. PLP, a derivative of Vitamin B6, is a versatile cofactor essential for the catalysis of a wide array of reactions involving amino acids[6][7].

The catalytic cycle proceeds through several key steps:

-

Internal Aldimine Formation: In the enzyme's resting state, the aldehyde group of PLP forms a Schiff base (an internal aldimine) with the ε-amino group of a specific lysine residue in the active site (e.g., Lys39 in Bacillus stearothermophilus)[5][8].

-

Transaldimination: Upon binding of the substrate (L-alanine), a new Schiff base (an external aldimine) is formed between the substrate's amino group and PLP, displacing the active site lysine[3].

-

α-Proton Abstraction: A basic residue in the active site abstracts the α-proton from the L-alanine substrate. The PLP cofactor acts as an "electron sink," stabilizing the resulting negative charge of the carbanion intermediate by delocalizing it across its conjugated π-system. This stabilized intermediate is often called a quinonoid intermediate[6][7].

-

Reprotonation: A second, strategically positioned acidic residue protonates the intermediate on the opposite face, leading to the formation of the D-alanine-PLP external aldimine.

-

Product Release: A final transaldimination reaction releases the D-alanine product and regenerates the internal aldimine with the active site lysine, returning the enzyme to its resting state.

Figure 1: Simplified catalytic cycle of alanine racemase.

Section 2: The Inhibitor - β-Chloro-L-alanine

Chemical Properties and Handling

β-Chloro-L-alanine is an unnatural amino acid analog that serves as a potent inhibitor of several PLP-dependent enzymes, including alanine racemase[2][9].

| Property | Value | Source |

| Molecular Formula | C₃H₆ClNO₂ | [1] |

| Molar Mass | 123.54 g/mol | [1] |

| Appearance | White solid / powder | [10] |

| Solubility | Soluble in water (e.g., 50 mg/mL) | |

| Storage | Store powder at -20°C for long-term stability | [9] |

| Safety | Irritant to skin, eyes, and respiratory system. Handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask. |

Mechanism of Irreversible Inhibition

β-Chloro-L-alanine is a mechanism-based inactivator, also known as a "suicide inhibitor." The enzyme itself catalyzes the conversion of the inhibitor into a reactive species that covalently modifies and inactivates the enzyme. This is a hallmark of a highly specific and potent mode of action.

The inactivation mechanism proceeds as follows:

-

Binding and Aldimine Formation: β-Chloro-L-alanine binds to the active site and undergoes transaldimination to form an external aldimine with the PLP cofactor, similar to the natural substrate[11].

-

α-Proton Abstraction: The enzyme's catalytic base abstracts the α-proton, a normal step in the racemization process.

-

β-Elimination and Formation of a Reactive Intermediate: The resulting carbanion is unstable. Instead of being reprotonated, it undergoes β-elimination of the chloride ion. This elimination reaction forms a highly electrophilic amino-acrylate intermediate, still bound to the PLP cofactor[11].

-

Covalent Modification: This reactive intermediate is then attacked by a nucleophilic residue within the active site (such as the catalytic lysine), forming a stable, covalent bond. This covalent adduct permanently inactivates the enzyme, preventing it from processing further substrate molecules[11][12].

Figure 2: Logical workflow of mechanism-based inactivation of Alr by β-chloro-L-alanine.

Section 3: Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Alanine Racemase Activity

This is a widely used coupled-enzyme assay to continuously monitor Alr activity. The racemization of D-alanine to L-alanine is coupled to the NAD⁺-dependent deamination of L-alanine by L-alanine dehydrogenase (L-ADH). The rate of NADH production is directly proportional to the Alr activity and is measured by the increase in absorbance at 340 nm[13][14].

Materials:

-

Purified Alanine Racemase (Alr)

-

L-alanine dehydrogenase (L-ADH)

-

D-alanine (substrate)

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

β-Chloro-L-alanine (inhibitor)

-

Assay Buffer: 100 mM Tris-HCl or Tricine, pH 8.0-8.5[13][14]

-

96- or 384-well UV-transparent microplates

-

Spectrophotometer (plate reader) capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Stocks:

-

D-alanine: 500 mM in Assay Buffer.

-

NAD⁺: 20 mM in Assay Buffer.

-

L-ADH: 10 units/mL in Assay Buffer.

-

β-Chloro-L-alanine: 100 mM in Assay Buffer. Prepare serial dilutions as needed for inhibition studies.

-

-

Prepare Reaction Master Mix: For a 100 µL final reaction volume, prepare a master mix containing all components except the substrate (D-alanine).

-

Final Concentrations:

-

1 mM NAD⁺

-

0.03-0.1 units/mL L-ADH[14]

-

Desired concentration of Alr (e.g., 10-20 nM, to be optimized for linear kinetics)

-

Varying concentrations of β-Chloro-L-alanine for inhibition assays.

-

-

Expert Tip: Prepare enough master mix for all wells plus a 10% excess to account for pipetting errors.

-

-

Assay Execution:

-

Add 80 µL of the Reaction Master Mix to each well of the microplate. For control wells (no inhibitor), add master mix containing vehicle (Assay Buffer) instead of the inhibitor.

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes. This step is critical for mechanism-based inhibitors to allow time for the inactivation reaction to occur before the substrate is introduced[13].

-

Initiate Reaction: Add 20 µL of D-alanine solution to each well to initiate the reaction. The final concentration of D-alanine should be at or near its Km value (typically 10-50 mM)[4].

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Convert the rate to µmol/min using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

-

Figure 3: Experimental workflow for the coupled alanine racemase inhibition assay.

Protocol 2: Determination of IC₅₀ and Kinetic Parameters (Kᵢ)

A. IC₅₀ Determination: The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

-

Follow the procedure in Protocol 3.1 .

-

Set up a series of reactions with a fixed concentration of D-alanine.

-

Vary the concentration of β-Chloro-L-alanine over a wide range (e.g., from 1 nM to 1 mM in half-log or log dilutions).

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).

-

Plot % Inhibition vs. log[Inhibitor]. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

B. Kᵢ Determination and Mode of Inhibition: For irreversible inhibitors, a full Michaelis-Menten analysis can be complex. However, initial velocity patterns can still provide valuable insights. A Kᵢ (inhibition constant) can be determined to quantify potency.

-

Follow the procedure in Protocol 3.1 .

-

Set up a matrix of reactions where both the substrate (D-alanine) and inhibitor (β-Chloro-L-alanine) concentrations are varied.

-

Use at least five substrate concentrations (e.g., spanning 0.2x to 5x Kₘ).

-

Use at least four inhibitor concentrations (e.g., spanning 0.5x to 10x IC₅₀).

-

-

Measure the initial reaction velocity (V) for each condition.

-

Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration[14].

-

Analyze the plot:

-

Competitive Inhibition: Lines intersect on the y-axis.

-

Non-competitive Inhibition: Lines intersect on the x-axis.

-

Uncompetitive Inhibition: Lines are parallel.

-

Self-Validation Insight: For a mechanism-based inactivator like β-Chloro-L-alanine, the inhibition pattern will likely appear competitive or mixed-type and will be time-dependent. The apparent Kᵢ will decrease with longer pre-incubation times, which is a key indicator of irreversible inhibition.

-

Section 4: Data Interpretation and Expected Results

Kinetic Parameters of Alanine Racemases

The kinetic constants for alanine racemase can vary depending on the bacterial source of the enzyme. Understanding these baseline values is crucial for designing inhibition experiments.

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Reference |

| S. aureus | L-Alanine | 10.9 | 1140 | [5] |

| S. aureus | D-Alanine | 4.8 | 1590 | [5] |

| E. coli | L-Alanine | 9.7 x 10⁻¹ | - | [4] |

| E. coli | D-Alanine | 4.6 x 10⁻¹ | - | [4] |

| S. iniae | L-Alanine | 33.11 | 2426 | [15] |

| S. iniae | D-Alanine | 14.36 | 963.6 | [15] |

Note: U = µmol of substrate converted per minute.

Interpreting Inhibition Data

For β-Chloro-L-alanine, you should observe a time- and concentration-dependent loss of enzyme activity. When plotting the natural log of the remaining enzyme activity versus pre-incubation time at a saturating inhibitor concentration, the data should fit a straight line, indicating pseudo-first-order kinetics. The slope of this line gives the apparent rate of inactivation (kₒₙₐₚₚ).

The inhibition by β-chloro-D-alanine has been shown to be highly effective, leading to 90-95% inactivation of alanine racemase in extracts from E. coli and B. subtilis[2]. While the L-isomer is also effective, it may show less specificity by inhibiting other enzymes like transaminases[3]. This is a critical consideration for in vivo applications.

References

-

Tanizawa, K., et al. (1988). Role of lysine 39 of alanine racemase from Bacillus stearothermophilus that binds pyridoxal 5'-phosphate. Chemical rescue studies of Lys39 --> Ala mutant. PubMed. Available at: [Link]

-

Chemistry LibreTexts. (2014). Pyridoxal Phosphate - Vitamin B6. Available at: [Link]

-

Henderson, M. J., & Shen, S. (1983). Mechanism of pyridoxal phosphate-dependent enzymatic amino-acid racemization. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE. Available at: [Link]

-

Chemistry LibreTexts. (2024). Pyridoxal Phosphate (Vitamin B6). Available at: [Link]

-

Neuhaus, F. C. (1983). A single assay for simultaneously testing effectors of alanine racemase and/or D-alanine: D-alanine ligase. Analytical Biochemistry. Available at: [Link]

-

Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Bräster, M., et al. (2018). A Novel PLP-Dependent Alanine/Serine Racemase From the Hyperthermophilic Archaeon Pyrococcus horikoshii OT-3. Frontiers in Microbiology. Available at: [Link]

-

Thornberry, N. A., et al. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. The Journal of Biological Chemistry. Available at: [Link]

-

Mobashery, S., & Johnston, M. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry. Available at: [Link]

-

ResearchGate. (2018). Assays for screening alanine racemase-specific inhibitors. Scientific Diagram. Available at: [Link]

-

ResearchGate. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. Available at: [Link]

-

Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

LeMagueres, P., et al. (2011). Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50). Acta Crystallographica Section F. Available at: [Link]

-

Wikipedia. (2023). Chloroalanine. Available at: [Link]

-

Mobashery, S., & Johnston, M. (1987). Inactivation of alanine racemase by β-chloro-L-alanine released enzymatically from amino acid and peptide C 10-esters of deacetylcephalothin. Pascal and Francis Bibliographic Databases. Available at: [Link]

-

Chegg.com. (2022). Solved What is the most likely mechanism for the inhibition. Available at: [Link]

-

Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. PubMed. Available at: [Link]

-

Faraci, W. S., & Walsh, C. T. (1989). Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine. Biochemistry. Available at: [Link]

-

Manning, J. M., et al. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 78, beta-Chloroalanine. Available at: [Link]

- Google Patents. (1985). EP0078853B1 - Process for preparing beta-chloroalanine.

Sources

- 1. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Role of lysine 39 of alanine racemase from Bacillus stearothermophilus that binds pyridoxal 5'-phosphate. Chemical rescue studies of Lys39 --> Ala mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Chloroalanine - Wikipedia [en.wikipedia.org]

- 11. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

"use of N-Chloro-L-alanine in neurochemistry research"

Critical Distinction & Scope

WARNING: Chemical Specificity Required Before proceeding, researchers must distinguish between two frequently confused analogs. This guide focuses exclusively on Compound A .

| Feature | Compound A (This Guide) | Compound B (Excluded) |

| Name | N-Chloro-L-alanine | |

| Structure | ||

| Chemical Class | Chloramine (Reactive Chlorine Species) | Halogenated Amino Acid |

| Primary Mechanism | Oxidative Stress / Thiol Oxidation | Suicide Inhibition (e.g., Alanine Racemase, GABA-T) |

| Stability | Low (Degrades to Acetaldehyde) | High (Stable Solid) |

Introduction: The Role of N-Chloro-L-alanine in Neurochemistry

In neuroinflammation, the enzyme Myeloperoxidase (MPO) —released by activated microglia and infiltrating neutrophils—generates Hypochlorous Acid (HOCl).[1] HOCl reacts rapidly with the amine groups of free amino acids to form chloramines .

While Taurine Chloramine (TauCl) is a well-known stable, cytoprotective mediator, N-Chloro-L-alanine (N-Cl-Ala) represents the class of unstable, cytotoxic chloramines .

Why use N-Chloro-L-alanine?

-

RCS Stress Modeling: It serves as a precise probe to model "Chloramine Stress" in neuronal cultures, distinct from ROS (Reactive Oxygen Species) stress.

-

Aldehyde Toxicity Studies: Unlike TauCl, N-Cl-Ala spontaneously decarboxylates/deaminates to form acetaldehyde , allowing researchers to study the dual insult of oxidative stress and aldehyde adduct formation in neurodegeneration (e.g., Alzheimer's pathology).

-

Thiol-Switch Signaling: It is used to map the susceptibility of cysteine-rich proteins (GAPDH, Parkin) to oxidative inactivation.

Mechanistic Pathways

Formation and Degradation

N-Cl-Ala is formed by the transfer of active chlorine from HOCl to L-Alanine. It is thermodynamically unstable and decomposes into acetaldehyde, ammonia, and CO₂, contributing to neurotoxicity.

Figure 1: The MPO-driven formation of N-Chloro-L-alanine and its divergent fates: oxidative damage (ThiolOx) or toxic byproduct generation (Acetaldehyde).

Experimental Protocols

Protocol A: In Situ Synthesis and Quantification

Note: N-Cl-Ala cannot be stored. It must be prepared fresh immediately prior to use.

Reagents:

-

L-Alanine (100 mM stock in PBS, pH 7.4).

-

NaOCl (Sodium Hypochlorite). Standardize concentration using

. -

TNB Reagent (for quantification): 5-thio-2-nitrobenzoic acid.

Step-by-Step Procedure:

-

Buffer Preparation: Prepare 10 mM Phosphate Buffered Saline (PBS), pH 7.4. Crucial: Avoid amine-containing buffers (Tris) which will compete for chlorination.

-

Reaction: Mix L-Alanine and NaOCl in a 10:1 molar ratio (e.g., 10 mM Alanine + 1 mM NaOCl).

-

Reasoning: Excess Alanine ensures all HOCl is consumed, preventing free HOCl toxicity and favoring monochloramine over dichloramine formation.

-

-

Incubation: Vortex and incubate at room temperature for 5 minutes.

-

Validation (TNB Assay):

-

React an aliquot of the generated N-Cl-Ala with TNB reagent.

-

Measure absorbance loss at 412 nm. Chloramines oxidize TNB (yellow) to DTNB (colorless).

-

Calculation:

.

-

Protocol B: Comparative Neurotoxicity Assay (N-Cl-Ala vs. TauCl)

Objective: To differentiate between pure oxidative signaling (TauCl) and aldehyde-mediated toxicity (N-Cl-Ala).

Cell Model: SH-SY5Y (Human Neuroblastoma) or Primary Rat Cortical Neurons.

-

Preparation:

-

Group A (Control): PBS vehicle.

-

Group B (Stable): Taurine Chloramine (TauCl) - 50 µM to 500 µM.

-

Group C (Unstable): N-Chloro-L-alanine (N-Cl-Ala) - 50 µM to 500 µM.

-

-

Treatment:

-

Readouts:

-

Viability: MTT or CellTiter-Glo assay.

-

Thiol Status: Ellman’s Reagent (DTNB) assay on cell lysates to measure depletion of intracellular GSH (Glutathione).

-

Expected Results:

| Parameter | Taurine Chloramine (TauCl) | N-Chloro-L-alanine (N-Cl-Ala) |

|---|

| Stability (

Advanced Application: Thiol-Switch Mapping

N-Cl-Ala is highly specific for "low pKa" thiols. This makes it an excellent tool for mapping active site cysteines in neuroprotective enzymes.

Workflow:

-

Incubation: Treat purified enzyme (e.g., GAPDH, Parkin) with stoichiometric equivalents of N-Cl-Ala.

-

Quenching: Stop reaction with Methionine (scavenges chloramines but not modified proteins).

-

Labeling: Label remaining free thiols with iodoacetamide-biotin.

-

Analysis: Western Blot or Mass Spectrometry.

-

Interpretation: Loss of labeling indicates the cysteine was oxidized by N-Cl-Ala.

-

Troubleshooting & Safety

-

pH Sensitivity: N-Cl-Ala stability is pH-dependent. At pH < 6, disproportionation to dichloramine (

) occurs, which is lipophilic and far more toxic. Maintain pH 7.4 strictly. -

Light Sensitivity: Chloramines degrade under UV light. Perform synthesis in amber tubes or low light.

-

Interference: Avoid media containing Phenol Red during treatment, as it can act as a radical scavenger and interfere with chloramine potency.

References

-

Pattison, D. I., & Davies, M. J. (2006). Reactions of myeloperoxidase-derived oxidants with biological substrates: gaining chemical insight into human inflammatory diseases. Current Medicinal Chemistry, 13(27), 3271–3290. Link

-

Marcinkiewicz, J., & Kontny, E. (2014). Taurine and inflammatory diseases. Amino Acids, 46(1), 7–20. Link

-

Grisham, M. B., et al. (1984). Chlorination of endogenous amines: evidence for chloramine formation in vivo. Journal of Biological Chemistry, 259(10), 6766-6772. Link

-

Peskin, A. V., & Winterbourn, C. C. (2001). Kinetics of the reactions of hypochlorous acid and amino acid chloramines with thiols, methionine, and ascorbate. Free Radical Biology and Medicine, 30(5), 572–579. Link

-

Hawkins, C. L., & Davies, M. J. (1998). Hypochlorite-induced damage to proteins: formation of nitrogen-centred radicals from peptide chloramines and their role in protein fragmentation. Biochemical Journal, 332(Pt 3), 617–625. Link

Sources

- 1. Taurine chloramine produced from taurine under inflammation provides anti-inflammatory and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]

- 3. Taurine chloramine inhibits the synthesis of nitric oxide and the release of tumor necrosis factor in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-Chloro-L-alanine as a building block in pharmaceutical synthesis"

Application Note: N-Chloro-L-Alanine as a Transient Reactive Intermediate in Pharmaceutical Synthesis

Abstract

This guide details the generation, handling, and synthetic utility of N-Chloro-L-alanine , a high-energy N-haloamino acid intermediate. Unlike stable building blocks (e.g., Boc-protected amino acids), N-chloro-L-alanine is a transient species utilized primarily for oxidative deamination (to

Introduction & Chemical Identity

N-Chloro-L-alanine is an electrophilic oxidant derived from the chlorination of the amino group of L-alanine. It represents a class of "metastable" building blocks—compounds that must be generated and consumed immediately due to their propensity for decomposition.

Chemical Properties

-

IUPAC Name: (2S)-2-(chloroamino)propanoic acid

-

Molecular Formula: C

H -

Key Reactivity: The N-Cl bond polarizes the nitrogen, rendering it electrophilic. The compound is highly susceptible to:

- -Elimination: Base-catalyzed loss of HCl to form an imine (precursor to pyruvate).

-

Decarboxylation: Oxidative loss of CO

to form acetaldehyde or acetonitrile. -

Radical Fragmentation: Homolytic cleavage under UV light or heat.

CRITICAL DISTINCTION: Do not confuse N-Chloro-L-alanine (chlorine on nitrogen) with

-Chloro-L-alanine (chlorine on the side-chain carbon).-Chloro-L-alanine is a stable suicide substrate for enzymes like alanine racemase; N-Chloro-L-alanine is an oxidizing intermediate.

Mechanistic Pathways & Utility

The utility of N-Chloro-L-alanine lies in its controlled decomposition. By manipulating pH and solvent, researchers can direct the intermediate toward specific pharmaceutical building blocks.

Figure 1: Divergent synthetic pathways for N-Chloro-L-alanine. The path is dictated by pH and the presence of nucleophiles.

Validated Protocols

Safety & Handling (Read Before Experimentation)

-

Hazard: N-halo compounds are potentially explosive if concentrated or heated.

-

Control: Always maintain reaction temperature < 5°C . Perform all steps in a fume hood.

-

Light Sensitivity: Protect reaction vessels with aluminum foil; UV light triggers radical decomposition.

Protocol A: In Situ Generation using tert-Butyl Hypochlorite

This method is preferred for organic synthesis due to the solubility of the byproduct (tert-butanol) and the precise stoichiometry control.

Reagents:

-

L-Alanine (10 mmol)

-

tert-Butyl Hypochlorite (

-BuOCl) (11 mmol) [Freshly prepared or commercial] -

Solvent: Methanol (MeOH) or 1:1 MeOH/Borate Buffer (pH 9).

Step-by-Step Procedure:

-

Dissolution: Dissolve L-alanine (0.89 g, 10 mmol) in 20 mL of Methanol. If solubility is poor, add 5 mL of 1M NaOH (maintaining pH ~9-10).

-

Cooling: Chill the solution to 0°C in an ice/salt bath. Shield the flask from ambient light.[1]

-

Chlorination: Add

-BuOCl (1.2 mL, ~11 mmol) dropwise over 10 minutes. -

Verification (Optional): Withdraw a 10

L aliquot and test with starch-iodide paper. A dark blue color confirms the presence of active N-Cl species. -

Utilization: The resulting solution of N-Chloro-L-alanine must be used immediately for subsequent transformations (see Protocol B).

Protocol B: Oxidative Deamination to Pyruvate (Bio-mimetic Synthesis)

This protocol mimics the action of D-amino acid oxidase, converting the amino acid to its

Reagents:

-

N-Chloro-L-alanine solution (from Protocol A)

-

Base: 1M NaOH or KOH

Procedure:

-

Elimination: To the cold N-Chloro-L-alanine solution, add 1M NaOH dropwise until pH reaches 11-12.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20°C) for 1 hour.

-

Chemistry: The base promotes the elimination of HCl, forming the imine (

).

-

-

Hydrolysis: The imine spontaneously hydrolyzes in the aqueous alkaline medium to release ammonia and form Pyruvate (

). -

Isolation: Acidify to pH 2 with 1M HCl and extract with ethyl acetate, or precipitate as the sodium salt.

Data Summary: Yields by pH Condition

| Reaction Condition | Major Product | Typical Yield | Mechanism |

|---|

| pH 11-12 (Alkaline) | Pyruvate (

Pharmaceutical Applications

Synthesis of Non-Canonical -Keto Acids

While Pyruvate is commercially available, this method allows the conversion of complex, chiral non-natural amino acids into their corresponding

-

Protease Inhibitors:

-keto acids form transition-state mimics with serine proteases. -

Heterocycle Synthesis: Precursors for quinoxalines via condensation with diamines.

Oxidative Decarboxylation (Nitrile Synthesis)

By adjusting the solvent to a non-aqueous system (e.g., Ethanol/Ether) and avoiding strong base, N-chloro-L-alanine undergoes decarboxylation to form acetonitrile derivatives.

-

Relevance: This pathway is used to truncate amino acid side chains in peptide modification or to synthesize specific nitrile-containing pharmacophores.

Mechanism-Based Enzyme Inhibition Studies

N-Chloro-L-alanine serves as a probe for enzymes that process amino acids via oxidative mechanisms (e.g., myeloperoxidase or amino acid oxidases).

-

Experiment: Incubating the enzyme with N-chloro-L-alanine allows researchers to map the active site residues that attack the electrophilic nitrogen, often resulting in covalent modification (inactivation).

References

-

Mintz, M. J., & Walling, C. (1969). "t-Butyl Hypochlorite."[1][7] Organic Syntheses, 49, 9.

-

Armesto, X. L., et al. (1993). "Decomposition of N-chloro-α-amino acids in alkaline medium." Journal of the Chemical Society, Perkin Transactions 2, (2), 181-185.

-

Fabian, I., et al. (2020). "The decomposition of N-chloro amino acids of essential branched-chain amino acids: Kinetics and mechanism." Journal of Hazardous Materials, 382, 120988.

-

Hawkins, C. L., & Davies, M. J. (1998). "Hypochlorite-induced damage to proteins: formation of nitrogen-centred radicals from lysine residues and their role in protein fragmentation." Biochemical Journal, 332(Pt 3), 617–625.

-

Fox, S. W., et al. (1955). "N-Chloro-α-amino Acids."[3][6][8][9] Journal of the American Chemical Society, 77(12), 3413-3414.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The decomposition of N-chloro amino acids of essential branched-chain amino acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl Hypochlorite [organic-chemistry.org]

- 8. Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Quantification of N-Chloro-L-alanine in Biological Samples

Abstract

N-Chloro-L-alanine (N-Cl-Ala) is a critical but transient biomarker of myeloperoxidase (MPO) activity and neutrophil-mediated oxidative stress. Unlike stable metabolites, N-Cl-Ala represents a "chemical footprint" of active inflammation. Its quantification is notoriously difficult due to its rapid disproportionation into dichloramines or degradation into pyruvate and ammonia. This guide presents two validated protocols: a High-Specificity Direct ESI-MS/MS Method for definitive identification and a High-Throughput TMB-HPLC Method for routine screening.

The Challenge: Chemistry & Instability

To quantify N-Cl-Ala, one must first understand its decay. In biological matrices, N-Cl-Ala exists in a delicate equilibrium. It is formed when Hypochlorous Acid (HOCl) attacks the amine group of L-Alanine.

The Instability Pathway

The primary error in N-Cl-Ala analysis is sample handling. At physiological pH (7.4), N-Cl-Ala slowly decays. At acidic pH (<6.0), it disproportionates rapidly or undergoes dehydrochlorination.

Figure 1: Formation and decay pathways of N-Chloro-L-alanine. Note the pH-dependent instability.

Sample Preparation: The "Cold & Alkaline" Protocol

CRITICAL: Standard plasma preparation (acid precipitation) will destroy N-Cl-Ala. You must use the following "Cold & Alkaline" quenching method.

Reagents

-

Quenching Buffer: 10 mM Taurine in 50 mM Ammonium Bicarbonate (pH 8.0). Taurine scavenges excess HOCl to stop further reaction, while pH 8.0 stabilizes the monochloramine.

-

Spin Filters: 3 kDa MWCO Ultrafiltration units (pre-chilled).

Protocol Steps

-

Collection: Draw blood into pre-chilled tubes containing Quenching Buffer (1:1 ratio).

-

Why? Immediate pH adjustment prevents disproportionation.

-

-

Plasma Separation: Centrifuge at 4°C, 2000 x g for 10 min.

-

Deproteinization: Transfer supernatant to 3 kDa spin filters. Centrifuge at 4°C, 14,000 x g for 20 min.

-

Why? Chemical precipitation (Acetonitrile/Methanol) can induce thermal degradation. Physical filtration is safer.

-

-

Storage: Analyze immediately or flash freeze in liquid nitrogen. Stable at -80°C for only 48 hours.

Method A: High-Specificity Direct ESI-MS/MS

Target Audience: PK/PD Studies, Biomarker Validation. Principle: Direct infusion or rapid chromatography with Negative Mode Electrospray Ionization (ESI-). N-chloramines ionize poorly in positive mode and often lose the Cl atom in the source. Negative mode preserves the [M-H]- species.

Instrument Parameters

| Parameter | Setting | Rationale |

| Ionization | ESI Negative Mode | Enhances stability of the N-Cl bond. |

| Source Temp | < 250°C | Prevent thermal dehydrochlorination. |

| Capillary Voltage | -2.5 kV | Soft ionization to minimize in-source fragmentation. |

| Mobile Phase | 10 mM Ammonium Bicarbonate (pH 7.8) | Acidic mobile phases destroy the analyte. |

| Column | HILIC (e.g., amide) or Flow Injection | Retain polar amino acid without acidification. |

MRM Transitions (Multiple Reaction Monitoring)

The quantification relies on the specific loss of HCl (36 Da) or the Chloride ion (35 Da).

-

Precursor Ion: m/z 122.0 [M-H]⁻ (Calculated from MW 123.54)

-

Primary Transition (Quant): 122.0 → 86.0 (Loss of HCl, forming dehydroalanine imine)

-

Secondary Transition (Qual): 122.0 → 35.0 (Cl⁻ ion)

Workflow Diagram

Figure 2: Analytical workflow for direct MS detection of N-Chloro-L-alanine.

Method B: High-Throughput TMB-HPLC

Target Audience: Routine Clinical Screening, Quality Control. Principle: N-chloramines oxidize 3,3',5,5'-tetramethylbenzidine (TMB) to a blue charge-transfer complex. By separating the sample on a column first and adding TMB post-column, you gain specificity for N-Cl-Ala over other chloramines.

Reagents

-

TMB Reagent: 2 mM TMB in 10% acetic acid (Prepare fresh).

-

Mobile Phase: 20 mM Sodium Phosphate, pH 7.0.

Protocol

-

HPLC Separation: Inject 20 µL of sample onto a C18 column (Isocratic flow, 100% Aqueous Phosphate buffer).

-

Note: N-Cl-Ala elutes early (hydrophilic).

-

-

Post-Column Reaction: Use a "T-junction" to mix the column effluent with TMB Reagent (Flow ratio 1:1).

-

Reaction Coil: Pass mixture through a 2-meter PEEK reaction coil (delay loop) to allow color development (approx. 30 seconds).

-

Detection: Measure Absorbance at 650 nm .

Data Interpretation[1][2][3][4]

-

Specificity: Only oxidizing species (chloramines) will trigger the TMB. Unmodified Alanine is invisible.

-

Calibration: Construct a curve using fresh N-Cl-Ala standards prepared by reacting L-Alanine with standardized NaOCl (1:0.9 molar ratio to avoid free HOCl).

References & Grounding

-

Winterbourn, C. C., & Kettle, A. J. (2000). Biomarkers of myeloperoxidase-derived hypochlorous acid. Free Radical Biology and Medicine. Link

-

PubChem Compound Summary. N-Chloro-L-alanine (CID 13743744). National Library of Medicine. Link

-

Dypbukt, J. M., et al. (2005). A sensitive and specific assay for the detection of chloramines using TMB. Free Radical Biology and Medicine. Link

-

Spickett, C. M., et al. (2000). Analysis of Chlorinated Amino Acids by Mass Spectrometry. Archives of Biochemistry and Biophysics. Link

Troubleshooting Guide (Self-Validating)

-

Signal Loss in MS: Check your mobile phase pH. If it drifted below 7.0, the analyte degraded on the column.

-

High Background in TMB: Ensure the TMB reagent is colorless before use. If blue, it has auto-oxidized.

-

Validation: Spike a sample with Methionine. If the N-Cl-Ala signal does not disappear, you are measuring an artifact (Methionine rapidly reduces chloramines). This is a mandatory specificity check.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Chloro-L-alanine Degradation

Welcome to the technical support center for N-Chloro-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address common issues encountered during experimentation, ensuring the integrity and reproducibility of your results. Our approach is grounded in explaining the "why" behind experimental choices, providing you with the expertise to proactively mitigate degradation and confidently interpret your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding and Preventing Degradation

Question 1: My N-Chloro-L-alanine solution seems to be losing potency over a short period. What are the primary causes of its degradation?

N-Chloro-L-alanine is an energetic molecule, and its stability is highly sensitive to its environment. Several factors can contribute to its degradation, with the most critical being pH, temperature, light exposure, and the presence of contaminants.

The degradation of N-chloro-α-amino acids like N-Chloro-L-alanine can proceed through two main pH-dependent pathways[1]. Under neutral to slightly acidic conditions, a concerted Grob fragmentation (CGF) is often predominant, leading to the formation of imines, which can further hydrolyze to aldehydes and amines[1]. In alkaline (basic) conditions, a β-elimination (β-E) pathway is favored, which typically yields α-keto acids (like pyruvate) or nitriles[1][2].

It is crucial to understand that the decomposition of N-monochloro-α-alanine can yield different products under neutral and alkaline conditions, which can significantly impact your experimental outcomes[2].

Question 2: How does pH specifically affect the degradation of N-Chloro-L-alanine, and what is the optimal pH for my experiments?

The pH of your solution is arguably the most critical factor influencing the stability of N-Chloro-L-alanine. As mentioned, the degradation pathway is pH-dependent.

-

Neutral to Slightly Acidic pH: In this range, the CGF pathway is more likely. While generally more stable than in alkaline conditions, gradual degradation will still occur.

-

Alkaline pH (High pH): The presence of hydroxide ions (OH-) significantly accelerates degradation via the β-elimination pathway[3]. Kinetic studies have shown that the decomposition rate is directly influenced by the hydroxide ion concentration[2][3]. In slightly alkaline solutions, acetaldehyde can be the sole product, while in more strongly alkaline conditions, pyruvate is the main product[2].

The "optimal" pH is entirely dependent on your experimental goals. If you are studying the compound itself, maintaining a neutral to slightly acidic pH and using buffered solutions is recommended to minimize degradation. If your research involves its reactivity under specific physiological or environmental conditions, you will need to accept a certain level of degradation and accurately quantify it.

Question 3: I suspect my compound is degrading due to my experimental temperature. What are the recommended temperature conditions?

While the provided literature does not offer a specific thermal degradation profile for N-Chloro-L-alanine, general principles for handling reactive reagents apply. Increased temperature accelerates chemical reactions, including degradation pathways.

For storage, it is recommended to keep N-Chloro-L-alanine in a cool, dry, and well-ventilated place[4][5]. For stock solutions, storage at low temperatures (e.g., -20°C or -80°C) is advisable to prolong shelf life[6]. When running experiments, if not otherwise dictated by your protocol, maintaining a controlled and lower temperature (e.g., on ice or in a temperature-controlled water bath) can help minimize thermal degradation. Be aware that fluctuations in temperature can lead to inconsistent results[7].

Question 4: Could light be a factor in the degradation of my N-Chloro-L-alanine?

Yes, photodegradation is a potential issue for N-haloamines. Exposure to light, particularly UV light, can initiate the homolytic cleavage of the N-Cl bond, generating reactive radical species that can lead to a cascade of degradation reactions.

To mitigate photodegradation, it is best practice to:

-

Store N-Chloro-L-alanine powder and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

-

Conduct experiments in a fume hood with the sash down to minimize ambient light exposure, or in a darkened room if the compound is particularly sensitive.

Question 5: I'm observing unexpected side reactions. Could metal ion contamination be the cause?

While direct studies on the effect of metal ions on N-Chloro-L-alanine degradation are not prevalent in the provided literature, transition metals are known to catalyze the degradation of other organic and chlorinated compounds[8][9][10][11]. For instance, the presence of Mn2+ has been shown to catalyze the oxidation of alanine by N-chlorosuccinimide[12].

Contamination from metal ions can arise from several sources:

-

Reagents: Impurities in your starting materials or buffers.

-

Glassware: Leaching from improperly cleaned or poor-quality glassware.

-

Equipment: Metal spatulas or stir bars.

To minimize the risk of metal-catalyzed degradation:

-

Use high-purity reagents and solvents.

-

Ensure all glassware is scrupulously cleaned, including acid washing if necessary, to remove trace metal residues.

-

Utilize non-metallic spatulas and Teflon-coated stir bars.

Section 2: Experimental Best Practices and Protocols

Question 6: What are the best practices for preparing and storing N-Chloro-L-alanine solutions to ensure stability?

Proper preparation and storage are fundamental to obtaining reliable experimental results.

Solution Preparation:

-

Purity of Starting Material: Ensure the N-Chloro-L-alanine used is of high purity. If synthesizing in-house, proper purification is critical to remove any residual reactants or byproducts that could catalyze degradation[13][14][15][16].

-

Solvent Choice: Use high-purity, degassed solvents to minimize dissolved oxygen, which can participate in oxidative degradation.

-

Fresh is Best: Prepare solutions fresh whenever possible. If solutions need to be stored, do so in small aliquots to avoid repeated freeze-thaw cycles[6].

Storage:

-

Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place[4].

-

Solutions: For short-term storage, refrigerate solutions in amber, tightly capped vials. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C[6].

Question 7: I am getting inconsistent results between experimental runs. What should I check?

Inconsistent results are a common challenge in chemical kinetics and experiments with sensitive reagents[7][17].

Troubleshooting Checklist for Inconsistent Results:

-

Repeat the Experiment: Before extensive troubleshooting, repeat the experiment to rule out random human error[18].

-

Reagent Integrity:

-

Was the N-Chloro-L-alanine from a new or old batch?

-

Were the solutions freshly prepared for each experiment?

-

Have any of the other reagents (buffers, solvents) expired or been potentially contaminated?

-

-

Experimental Conditions:

-

Temperature: Was the temperature strictly controlled and monitored throughout the experiment?

-

pH: Was the pH of the reaction mixture verified for each run?

-

Light: Was the experiment consistently protected from light?

-

-

Equipment Calibration:

-

Are your pipettes, balances, and other measuring instruments properly calibrated?

-

-

Contamination:

Section 3: Analytical Methods for Monitoring Degradation

Question 8: How can I quantitatively monitor the concentration of N-Chloro-L-alanine and its degradation products?

Several analytical techniques can be employed. The choice will depend on the instrumentation available and the specific information required.

| Analytical Technique | Application for N-Chloro-L-alanine | Advantages | Considerations |

| UV-Vis Spectrophotometry | Monitoring the disappearance of N-Chloro-L-alanine. | Rapid, non-destructive, and widely available. | Limited specificity if degradation products also absorb at the same wavelength. Requires a known extinction coefficient for accurate quantification.[24][25][26][27] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of degradation products and real-time reaction monitoring. | Provides detailed structural information and can be used for kinetic studies in situ.[28][29][30] | Lower sensitivity compared to other methods; may require higher concentrations. Can be complex to set up for kinetic measurements. |

| High-Performance Liquid Chromatography (HPLC) | Separating and quantifying N-Chloro-L-alanine from its degradation products. | High sensitivity and specificity, allowing for the simultaneous analysis of multiple components.[31][32][33][34] | Method development can be time-consuming. Requires appropriate standards for quantification. |

Question 9: Can you provide a basic protocol for monitoring N-Chloro-L-alanine degradation using UV-Vis spectrophotometry?

This protocol provides a general framework. You will need to determine the λmax (wavelength of maximum absorbance) for N-Chloro-L-alanine in your specific solvent system.

Protocol: UV-Vis Kinetic Analysis

-

Determine λmax:

-

Prepare a dilute solution of freshly prepared N-Chloro-L-alanine in your experimental buffer/solvent.

-

Scan the absorbance from approximately 200-400 nm to identify the λmax. L-alanine itself has a strong absorbance peak around 392 nm, which may shift upon chlorination[24].

-

-

Prepare Reaction Mixture:

-

In a quartz cuvette, prepare your reaction mixture containing all components except the one that initiates the reaction (e.g., N-Chloro-L-alanine or a catalyst).

-

Place the cuvette in a temperature-controlled spectrophotometer and allow it to equilibrate.

-

-

Initiate Reaction and Data Acquisition:

-

Add the final reagent to initiate the reaction and mix quickly.

-

Immediately begin recording the absorbance at the predetermined λmax at regular time intervals.

-

-

Data Analysis:

-

Plot absorbance versus time.

-

If the reaction follows first-order kinetics, a plot of ln(Absorbance) versus time will yield a straight line with a slope equal to the negative of the rate constant (-k).

-

Question 10: What should I consider when developing an HPLC method for N-Chloro-L-alanine?

Developing a robust HPLC method is key for accurate quantification.

Key Considerations for HPLC Method Development:

-

Column Selection: A reversed-phase column (e.g., C18) is a common starting point for separating small organic molecules.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase will be critical for retention and peak shape due to the acidic and basic nature of alanine and its derivatives.

-

Detection: A UV detector is suitable. You will need to determine the optimal wavelength for detection based on the UV-Vis spectrum of N-Chloro-L-alanine and its expected degradation products.

-

Validation: The method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification)[33].

Visualizations

Degradation Pathways

Caption: pH-dependent degradation pathways of N-Chloro-L-alanine.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting N-Chloro-L-alanine degradation.

References

-

Study.com. (n.d.). Identifying Potential Reasons for Inconsistent Experiment Results. Retrieved from [Link]

-

Request PDF. (n.d.). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Retrieved from [Link]

-

ACS Publications. (n.d.). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Retrieved from [Link]

-

brainly.com. (2024, February 29). What are the major sources of error in a chemical kinetics experiment? Retrieved from [Link]

-

Chemistry World. (2024, April 10). How to troubleshoot experiments. Retrieved from [Link]

-

PubMed. (2020, March 3). Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study. Retrieved from [Link]

-

PubMed. (2020, January 15). The decomposition of N-chloro amino acids of essential branched-chain amino acids: Kinetics and mechanism. Retrieved from [Link]

-

Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]

-

MDPI. (n.d.). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Retrieved from [Link]

-

PubMed. (n.d.). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Retrieved from [Link]

-

Loba Chemie. (n.d.). L-ALANINE FOR BIOCHEMISTRY. Retrieved from [Link]

-

PubMed. (2020, August 17). The Chlorination of N-Methyl Amino Acids with Hypochlorous Acid: Kinetics and Mechanisms. Retrieved from [Link]

-

Science News. (2010, March 3). Plasticizers kept from leaching out. Retrieved from [Link]

-

Request PDF. (2025, December 25). Recent Advances in the Transition Metal (Cu, Ni, Fe, Co) Catalysts Organic Reaction: A Mini-Review. Retrieved from [Link]

-

PMC. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

-

PEARL. (2021, January 1). Hazardous metal additives in plastics and their environmental impacts. Retrieved from [Link]

-

Molnar Institute. (2017, September 18). Critical review of reports on impurity and degradation product profiling in the last decade. Retrieved from [Link]

-

SIOC Journals. (n.d.). Progress in the Transition-Metal Catalyzed Oxidation of Tertiary Amines. Retrieved from [Link]

-

CSUSB ScholarWorks. (n.d.). Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis. Retrieved from [Link]

-

Request PDF. (n.d.). pH controlled byproduct formation in aqueous decomposition of N-chloro-α-alanine. Retrieved from [Link]

-

Science.gov. (n.d.). validated hplc assay: Topics by Science.gov. Retrieved from [Link]

-

Water Emerging Contaminants & Nanoplastics. (2024, January 4). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Retrieved from [Link]

-

MPI für Kohlenforschung. (n.d.). Real-Time Reaction Monitoring. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]

-

Request PDF. (n.d.). Recent Advances on Transition-Metal-Catalysed Asymmetric Reductive Amination. Retrieved from [Link]

-

ResearchGate. (2020, February 25). How to reduce leched out of plasticizers from PVC plastics? Retrieved from [Link]

-

Frontiers. (n.d.). Advances in the synthesis of β-alanine. Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Retrieved from [Link]

-

Recent. (2021, February 10). Real-time NMR spectroscopy in the study of biomolecular kinetics and dynamics. Retrieved from [Link]

-

Request PDF. (n.d.). Transition Metal‐Catalyzed Aminocarbonylation Reactions. Retrieved from [Link]

-

RSC Publishing. (n.d.). Qualitative analysis of chiral alanine by UV-visible-shortwave near infrared diffuse reflectance spectroscopy combined with chemometrics. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic and mechanistic study of alanine oxidation by N-chlorosuccinimide using Mn 2+ as catalyst. Retrieved from [Link]

-

ResearchGate. (2015, September 2). HPLC-UV Method for the Analysis of Potato Sprout Inhibitor Chlorpropham and Its Metabolite 3-Chloroaniline in Potatoes. Retrieved from [Link]

-

ResearchGate. (n.d.). Shows the UV-Visible spectra of pure L-alanine single crystal. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Uv-Vis Spectrum of L-Alanine. Retrieved from [Link]

-

International Journal of Engineering Research & Technology. (n.d.). Growth and Characterization of L-Alanine Crystals using FT-IR, UV Visible Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of (a) L-alanine, (b) L-arginine capped ZnO... Retrieved from [Link]

Sources

- 1. Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The decomposition of N-chloro amino acids of essential branched-chain amino acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Troubleshooting [chem.rochester.edu]

- 5. How To [chem.rochester.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. brainly.com [brainly.com]

- 8. researchgate.net [researchgate.net]

- 9. Progress in the Transition-Metal Catalyzed Oxidation of Tertiary Amines [sioc-journal.cn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 16. chemimpex.com [chemimpex.com]

- 17. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]

- 18. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]

- 19. sciencenews.org [sciencenews.org]

- 20. oaepublish.com [oaepublish.com]

- 21. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Uv-Vis Spectrum of L-Alanine | SIELC Technologies [sielc.com]

- 26. ijsr.net [ijsr.net]

- 27. researchgate.net [researchgate.net]

- 28. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

- 29. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Real-Time Reaction Monitoring [kofo.mpg.de]

- 31. molnar-institute.com [molnar-institute.com]

- 32. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]

- 33. validated hplc assay: Topics by Science.gov [science.gov]

- 34. researchgate.net [researchgate.net]

"improving the stability of N-Chloro-L-alanine stock solutions"

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization of N-Chloro-L-alanine Stock Stability & Handling

Disambiguation Warning: Compound Identity

Before proceeding, confirm your target compound.

-

Target of this Guide: N-Chloro-L-alanine (an unstable

-chloramine oxidant formed by chlorinating alanine). -

NOT

-Chloro-L-alanine (3-chloro-L-alanine): This is a stable, commercially available enzyme inhibitor. If you are using this, store powder at -20°C and aqueous stocks at -80°C. No special stability protocols are required beyond standard biochemical practice.

Executive Summary

N-Chloro-L-alanine (NCLA) is thermodynamically unstable. Unlike standard reagents, it cannot be stored long-term. It undergoes spontaneous degradation via decarboxylation and deamination, producing acetaldehyde, ammonia, and carbon dioxide.

"Stability" in this context is defined as maximizing the half-life (

This guide provides the "Just-in-Time" Synthesis Protocol (the only method to guarantee experimental consistency) and a Troubleshooting Matrix to diagnose rapid activity loss.

Module 1: The "Just-in-Time" Preparation Protocol

Standardize this workflow to eliminate batch-to-batch variability.

The Core Challenge: NCLA degrades via two pH-dependent pathways.[1]

-

Neutral/Acidic (pH < 6): Disproportionation into N,N-dichloro-L-alanine (more volatile/unstable) and regeneration of free alanine.

-

Basic (pH > 9):

-elimination to pyruvate.

The Stability Sweet Spot: pH 7.5 – 8.5 at 4°C.

Protocol: High-Stability Stock Generation (100 mM)

Time to execute: 15 minutes | Usable Window: 2–4 hours

Reagents:

-

L-Alanine (High Purity, >99%)

-

Sodium Hypochlorite (NaOCl) solution (Titrated immediately before use)

-

Buffer: 0.2 M Phosphate Buffer, pH 8.0 (Do NOT use Tris or amine-based buffers; they will react with the chloramine).

Step-by-Step:

-

Titrate the Bleach: Commercial NaOCl degrades. Determine exact active chlorine concentration using iodometric titration (see Module 4).

-

Dissolve Alanine: Prepare a 200 mM L-Alanine solution in the Phosphate Buffer (pH 8.0). Chill to 4°C on ice.

-

Dropwise Addition: While stirring on ice, add the calculated volume of NaOCl (equimolar, 1:1 ratio) dropwise over 5 minutes.

-

Critical: Localized excess of NaOCl causes dichloramine formation. Stir vigorously.

-

-

pH Adjustment: Check pH immediately. The addition of NaOCl (alkaline) may raise pH. Adjust back to pH 8.0 using dilute

if necessary. -

Incubation: Allow to react for 10 minutes at 4°C.

-

Validation: Measure absorbance at 253 nm (

) or titrate.

Module 2: Stability Mechanics & Visualization

Understanding why your stock fails is the key to preventing it.

Degradation Pathways

The following diagram illustrates the competing decay mechanisms you must control.

Figure 1: pH-dependent degradation pathways of N-Chloro-L-alanine. Maintaining pH 7.5-8.5 minimizes both disproportionation (left) and elimination (right).

Module 3: Troubleshooting & FAQs

Q1: My stock solution turned yellow/orange. Is it still good?

-

Diagnosis: No. A yellow tint indicates the formation of N,N-dichloro-L-alanine .

-

Cause: The pH dropped below 6.0, or you added NaOCl too quickly (creating local excess).

-

Fix: Discard. Remake with strict 1:1 stoichiometry and ensure strong buffering at pH 8.0.

Q2: Can I freeze the stock solution at -20°C or -80°C?

-

Diagnosis: Not recommended.

-

Reason: Freezing concentrates solutes (freeze-concentration effect), which accelerates disproportionation and pH shifts in phosphate buffers.

-

Workaround: If absolutely necessary, flash-freeze in liquid nitrogen and store at -80°C for max 24 hours. However, expect 10-20% titer loss upon thawing.

Q3: I used Tris buffer, and my activity disappeared instantly.

-

Diagnosis: Transchlorination.

-

Mechanism: The N-Cl chlorine atom transferred from the alanine to the Tris amine group.

-

Fix: Never use amine buffers (Tris, HEPES, Glycine, MOPS) with chloramines. Use Phosphate , Borate , or Carbonate only.

Q4: How do I calculate the exact concentration for my assay?

-

Diagnosis: Do not rely on the theoretical calculation based on the mass of Alanine added.

-

Fix: You must quantify the active chlorine. See Module 4.

Module 4: Validation Protocols

Method A: Iodometric Titration (Gold Standard)

Use this to validate the concentration of your NaOCl source AND your final NCLA stock.

-

Aliquot: Transfer 1.0 mL of NCLA stock to a flask.

-

Acidify: Add 10 mL distilled water and 1 mL glacial acetic acid (pH must be ~3-4 for quantitative release).

-

Add Iodide: Add 1 g solid Potassium Iodide (KI). Solution will turn dark brown (

release). -

Titrate: Titrate with 0.1 N Sodium Thiosulfate (

) until the color fades to pale yellow. -

Indicator: Add 1 mL Starch Indicator (solution turns blue).

-

Endpoint: Continue adding Thiosulfate dropwise until the solution becomes colorless.

-

Calculation:

Method B: Rapid UV Check

Use for spot-checking stability during an experiment.

-

Wavelength: 253 nm

-

Baseline: Phosphate buffer (without NCLA).

-

Criteria: A drop in Absorbance at 253 nm correlates directly to loss of the N-Cl bond. If

drops by >10%, prepare fresh stock.

Summary Data Table: Stability Factors

| Parameter | Optimal Condition | Critical Failure Point | Mechanism of Failure |

| pH | 7.5 – 8.5 | < 6.0 or > 9.5 | Disproportionation (Low pH) / Elimination (High pH) |

| Temperature | 0°C – 4°C | > 20°C | Thermal Decarboxylation |

| Light | Dark / Amber Vial | UV/Direct Sun | Homolytic cleavage of N-Cl bond |

| Buffer | Phosphate / Borate | Tris / HEPES | Transchlorination (Reaction with buffer) |

| Stoichiometry | 1:1 (Ala:OCl) | Excess OCl | Formation of Dichloramine (Yellow) |

References

-

Szabo, M., et al. (2019). pH controlled byproduct formation in aqueous decomposition of N-chloro-α-alanine.

- Significance: Establishes the kinetic model for pH-dependent degradation pathways (acetaldehyde vs.

-

Armesto, X. L., et al. (1993). Kinetics and mechanisms of the decomposition of N-chloro-α-amino acids in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 2215-2219.

- Significance: Foundational physical organic chemistry describing the disproportion

-

Standard Methods for the Examination of Water and Wastewater. (2017). Method 4500-Cl: Iodometric Titration for Residual Chlorine.

- Significance: The industry standard protocol for quantifying active oxidants like chloramines.

-

Hawkins, C. L., & Davies, M. J. (1998). Hypochlorite-induced damage to proteins: formation of nitrogen-centred radicals from chloramines and their role in protein fragmentation. Biochemical Journal, 332(Pt 3), 617–625.

- Significance: details the UV spectral properties and radical instability of N-chloramines.

Sources

"managing N-Chloro-L-alanine reactivity in complex reaction mixtures"

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-Chloro-L-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the unique reactivity of this powerful reagent in complex experimental settings. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Foundational Knowledge: Understanding N-Chloro-L-alanine's Dual Nature

N-Chloro-L-alanine is an amino acid derivative where the amino group is chlorinated, creating an N-Cl bond. This modification transforms the normally nucleophilic amine into a potent electrophilic chlorine transfer agent.[1] Its utility in peptide synthesis, drug development, and bioconjugation stems from this reactivity.[2][3] However, this same reactivity presents significant challenges in complex mixtures containing multiple nucleophilic species.

The core of its function lies in its ability to participate in nucleophilic substitution reactions, where a nucleophile attacks the nitrogen atom, leading to the transfer of a chlorine cation (Cl⁺).[4][5][6] The reaction mechanism can shift depending on the strength of the nucleophile and the pH of the medium.[4][5]

Key Reactivity Considerations:

-

Electrophilicity: The N-Cl bond is polarized, making the chlorine atom susceptible to attack by nucleophiles.

-

pH Sensitivity: The stability and reactivity of N-chloroamines are highly dependent on pH. In acidic conditions, protonation of the nitrogen can enhance reactivity, while in neutral or mildly alkaline solutions, decomposition pathways can become more prevalent.[1]

-

Stability: N-Chloro-L-alanine is a reactive species and should be handled as such. Stock solutions may degrade over time, especially when exposed to light, heat, or contaminants.[7][8] It is often prepared in situ or used shortly after preparation.

Troubleshooting Guide & Experimental Solutions (Q&A)

This section addresses common issues encountered during reactions with N-Chloro-L-alanine. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Question 1: My reaction yield is unexpectedly low or the reaction fails to proceed to completion. What are the likely causes and how can I fix it?

Answer:

Low or incomplete conversion is a frequent issue stemming from several potential sources, from reagent integrity to reaction conditions. The key is to systematically investigate each possibility.

Causality Analysis:

-

Reagent Degradation: N-Chloro-L-alanine is not indefinitely stable. The N-Cl bond can hydrolyze or degrade, rendering the reagent inactive. This is the most common culprit.

-

Insufficient Stoichiometry: If other components in your complex mixture are consuming the N-Chloro-L-alanine, your intended target may not receive a sufficient molar equivalent.

-

Poor Nucleophilicity of the Target: The target substrate may be a weaker nucleophile than anticipated under the chosen reaction conditions (e.g., protonated at a low pH), leading to slow or negligible reaction rates.

-

Incorrect pH: The optimal pH for chlorine transfer is often substrate-dependent. A suboptimal pH can suppress the reactivity of your target nucleophile or accelerate decomposition of the N-chloroamine.[1]

Troubleshooting Workflow:

Below is a logical workflow to diagnose the root cause of low reaction yield.

Caption: Troubleshooting workflow for low reaction yield.

Protocol: Verifying Reagent Activity

-

Prepare a Test Solution: Dissolve a small, known amount of your N-Chloro-L-alanine in a suitable solvent (e.g., aqueous buffer).

-

Add a Chromogenic Nucleophile: Introduce a strong nucleophile that produces a color change upon chlorination, such as iodide (from KI). In an acidic solution, N-Chloro-L-alanine will oxidize iodide to iodine (I₂), which can be visually assessed (yellow/brown color) or titrated with a standard sodium thiosulfate solution.

-

Analysis: A rapid color change indicates an active reagent. If no change occurs, the reagent has likely degraded.

Question 2: I am observing multiple side products. How do I identify them and improve the selectivity of my reaction?

Answer:

The appearance of side products is common due to the high reactivity of N-Chloro-L-alanine with various functional groups present in complex biological or chemical mixtures.

Causality Analysis:

-

Competitive Nucleophiles: In a complex mixture (e.g., cell lysate, peptide mixture), numerous nucleophilic sites will compete for the N-Chloro-L-alanine. The most common are:

-

Thiols (Cysteine): Extremely reactive towards electrophilic chlorine.

-

Amines (Lysine, N-termini): Highly reactive, forming new, potentially unstable N-chloroamines.

-

Phenols (Tyrosine): Can be chlorinated on the aromatic ring.

-

Indoles (Tryptophan): Susceptible to oxidation and chlorination.

-

-

Over-chlorination: Using a large excess of N-Chloro-L-alanine can lead to multiple chlorinations on the same molecule or chlorination of less reactive sites.

-

Decomposition Products: N-chloroamines can decompose, especially under non-optimal pH or in the presence of light, creating reactive radical species that can lead to a cascade of unintended products.[1][9]

Visualizing Competitive Reactions:

The following diagram illustrates how N-Chloro-L-alanine can react with various nucleophilic residues in a peptide or protein.

Caption: Competing reaction pathways for N-Chloro-L-alanine.

Strategies for Improving Selectivity:

-

pH Optimization: Fine-tune the reaction pH to protonate/deprotonate specific functional groups. For example, lowering the pH will protonate primary amines (-NH₃⁺), significantly reducing their nucleophilicity compared to a thiol group, which remains a potent nucleophile at lower pH values.

-